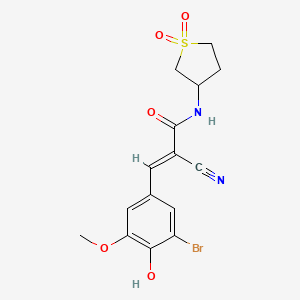
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H15BrN2O5S and its molecular weight is 415.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups, including:
- Bromo : Enhances the compound's reactivity and potential biological interactions.
- Hydroxy and Methoxy Groups : Contribute to the compound's polarity and solubility.
- Cyano Group : Imparts unique electronic properties that may enhance biological activity.
- Tetrahydrothiophene Ring : Affects the pharmacokinetics and interaction with biological targets.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, elastase, and collagenase, which are involved in skin aging and other physiological processes. The cyano group may play a critical role in enzyme binding by forming covalent interactions with active site residues.
- Antioxidant Activity : Hydroxy and methoxy groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Receptor Modulation : The compound may act on various receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Biological Activity Data
| Biological Target | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Tyrosinase | Inhibition | 1.05 | |
| Elastase | Inhibition | 50.0 | |
| Collagenase | Inhibition | 110.4 |
Study 1: Inhibition of Skin Aging Enzymes
A study investigated the inhibitory effects of various substituted phenyl compounds on enzymes related to skin aging. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against tyrosinase (IC50 = 1.05 µM) and collagenase (IC50 = 110.4 µM), suggesting potential for anti-aging applications .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to predict the binding affinity of this compound to various enzyme targets. The results indicated favorable interactions with active sites of tyrosinase and collagenase, supporting the hypothesis that this compound could serve as a lead for developing anti-aging agents .
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-23-13-6-9(5-12(16)14(13)19)4-10(7-17)15(20)18-11-2-3-24(21,22)8-11/h4-6,11,19H,2-3,8H2,1H3,(H,18,20)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLXHQWWOWVCC-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














